4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone

Übersicht

Beschreibung

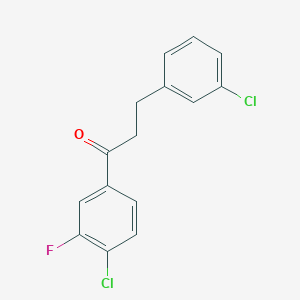

4’-Chloro-3-(3-chlorophenyl)-3’-fluoropropiophenone is an organic compound characterized by the presence of chloro, fluoro, and phenyl groups attached to a propiophenone backbone. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-3-(3-chlorophenyl)-3’-fluoropropiophenone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 3-chlorobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by a fluorination step using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Chloro-3-(3-chlorophenyl)-3’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of 4’-Chloro-3-(3-chlorophenyl)-3’-fluorobenzoic acid.

Reduction: Formation of 4’-Chloro-3-(3-chlorophenyl)-3’-fluoropropanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that 4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone exhibits potential anticancer properties, particularly as a histone deacetylase inhibitor (HDACI). HDACIs are known for their role in regulating gene expression related to cancer cell proliferation and survival.

- Case Study : A study evaluated the compound's effect on various cancer cell lines, showing significant inhibition of cell growth in HCT-116 colorectal cancer cells. The compound's mechanism was linked to its ability to modulate histone acetylation, thereby influencing gene expression related to tumor suppression .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly its potential as a dual inhibitor of monoamine oxidase B (MAO-B) and beta-secretase 1 (BACE1). These targets are crucial in neurodegenerative diseases such as Alzheimer's.

- Findings : In vitro studies demonstrated that analogs of this compound could effectively inhibit MAO-B activity, which is associated with increased levels of neurotransmitters like dopamine and serotonin, potentially alleviating symptoms of neurodegenerative disorders .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of this compound. Preliminary studies suggest that it may exhibit activity against various bacterial strains.

- Research Insights : A series of derivatives were synthesized based on this compound, leading to the identification of several analogs with enhanced antimicrobial potency against both Gram-positive and Gram-negative bacteria .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 4’-Chloro-3-(3-chlorophenyl)-3’-fluoropropiophenone involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

- 4’-Chloro-3-(3-chlorophenyl)-3’-fluorobenzophenone

- 4’-Chloro-3-(3-chlorophenyl)-3’-fluorobenzaldehyde

- 4’-Chloro-3-(3-chlorophenyl)-3’-fluorobenzoic acid

Comparison: Compared to similar compounds, 4’-Chloro-3-(3-chlorophenyl)-3’-fluoropropiophenone is unique due to its propiophenone backbone, which imparts distinct reactivity and physical properties. The presence of both chloro and fluoro substituents enhances its chemical stability and potential biological activity, making it a valuable compound for various applications.

Biologische Aktivität

4'-Chloro-3-(3-chlorophenyl)-3'-fluoropropiophenone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structural characteristics, including halogen substitutions, suggest possible interactions with biological targets that could lead to therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H12Cl2F, featuring a fluorine atom and two chlorine atoms attached to a propiophenone backbone. The presence of these halogen atoms may influence the compound's lipophilicity, binding affinity, and overall biological activity.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including receptors and enzymes. These interactions can modulate signaling pathways associated with inflammation, pain, and possibly other physiological processes.

Antinociceptive Properties

Preliminary studies have shown that compounds similar to this compound exhibit significant antinociceptive effects. For instance, related analogs have demonstrated inhibition of dopamine uptake and antagonism of nicotinic acetylcholine receptors (nAChRs), which are critical in pain modulation .

Anti-inflammatory Effects

Research indicates that halogenated compounds often exhibit anti-inflammatory properties. Studies on structurally related compounds have shown promising results in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

- Case Study on Analog Compounds : A study evaluating the structure-activity relationship (SAR) of bupropion analogs revealed that chlorinated derivatives had enhanced potency in inhibiting dopamine uptake compared to their non-chlorinated counterparts. This suggests that the chlorination pattern in compounds like this compound might similarly enhance its biological activity .

- In Vivo Studies : In vivo experiments involving similar compounds have demonstrated their ability to significantly reduce pain responses in animal models, indicating potential clinical applications for pain management .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYADDEMAWSHCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644437 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-18-3 | |

| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.